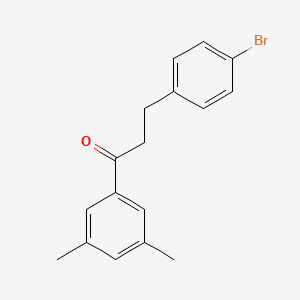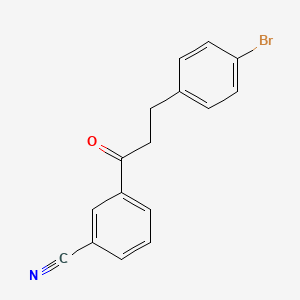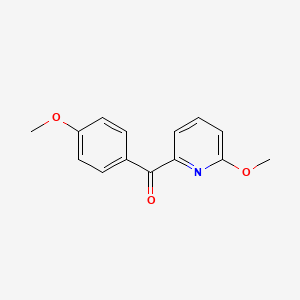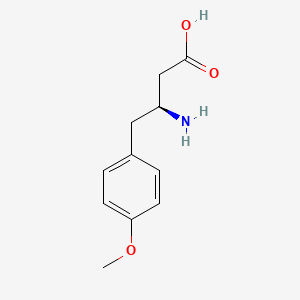
(S)-3-アミノ-4-(4-メトキシフェニル)ブタン酸
説明
“4-(4-Methoxyphenyl)butyric acid” is an organic carboxylic acid . Its molecular formula is C11H14O3 and it has a molecular weight of 194.2271 .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “4-(4-Methylphenyl)-4-oxobutanoic acid” can be prepared by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride .Molecular Structure Analysis
The IUPAC Standard InChI for “4-(4-Methoxyphenyl)butyric acid” is InChI=1S/C11H14O3/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13) .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(4-Methoxyphenyl)butyric acid” include a molecular weight of 194.2271 .科学的研究の応用
タンパク質合成と代謝
この化合物は、アミノ酸誘導体であるため、タンパク質合成に重要な役割を果たします。これは、ペプチドやタンパク質の構成要素として作用し、さまざまな生物学的プロセスに不可欠です。 代謝経路では、二次代謝産物の合成の前駆体として機能することがあり、これらは多様な生物学的活性を有しています .
治療薬開発
研究者らは、医薬品におけるアミノ酸誘導体の治療の可能性を探っています。生物活性分子の合成における役割から、癌や炎症などの疾患の治療に使用できる可能性があります。 ポリアミンやセロトニンなどの代謝産物は、新しい薬物の開発に役立ちます .
抗菌用途
この化合物の構造は、天然アミノ酸に似ているため、新しい抗菌剤の開発に使用できる可能性があります。 天然基質を模倣することで、細菌の増殖を阻害したり、必須の細菌プロセスを阻害したりできます .
酵素機能研究
アミノ酸とその誘導体は、酵素機能の研究によく使用されます。 さまざまな酵素の基質または阻害剤として作用し、作用機序や酵素がさまざまな生理学的プロセスで果たす役割を解明するのに役立ちます .
栄養補助食品
タンパク質合成における役割を考えると、(S)-3-アミノ-4-(4-メトキシフェニル)ブタン酸は栄養補助食品として調査することができます。 筋肉機能を強化したり、筋萎縮などの筋肉量の減少が懸念される状態をサポートしたりできる可能性があります .
ケミカルバイオロジープローブ
ケミカルバイオロジーでは、このような化合物は、生物学的システムを研究するためのプローブとして貴重です。 細胞シグナル伝達、遺伝子発現、ホルモンの合成を理解するのに役立ち、細胞恒常性に関する知識に貢献します .
質量分析法
革新的な質量分析法は、この化合物を利用して、アッセイの感度とスループットを向上させることができます。 これは、翻訳オミクス研究で使用される機器の校正のためのマトリックスまたは標準の一部になる可能性があります .
将来の方向性
作用機序
Target of Action
Similar compounds have been shown to interact with proteins that are involved in the folding and aggregation processes .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets to ameliorate unfolded proteins and suppress their aggregation .
Biochemical Pathways
Similar compounds have been shown to affect the protein folding and aggregation processes, which are crucial in many biological pathways .
Result of Action
Similar compounds have been shown to have protective effects against endoplasmic reticulum stress-induced neuronal cell death .
生化学分析
Biochemical Properties
(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with histone deacetylases (HDACs), inhibiting their activity and thereby affecting gene expression . Additionally, it may act as a chemical chaperone, assisting in the proper folding of proteins and preventing their aggregation . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular processes.
Cellular Effects
The effects of (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect neuronal cells from endoplasmic reticulum stress-induced cell death by ameliorating unfolded proteins and suppressing their aggregation . This protective effect is crucial for maintaining cellular homeostasis and preventing neurodegenerative diseases.
Molecular Mechanism
At the molecular level, (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid exerts its effects through several mechanisms. It binds to HDACs, inhibiting their activity and leading to changes in gene expression . This inhibition can result in the upregulation of genes involved in cell survival and stress response. Additionally, the compound may interact with other biomolecules, such as molecular chaperones, to enhance protein folding and stability . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environments may lead to its degradation, reducing its efficacy. Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and enhanced cellular function . Higher doses could lead to toxic or adverse effects, including cellular toxicity and impaired metabolic function . Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its risks.
Metabolic Pathways
(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound may influence the activity of enzymes involved in amino acid metabolism, affecting the synthesis and degradation of other biomolecules. These interactions highlight the compound’s role in maintaining metabolic balance and supporting cellular function.
Transport and Distribution
The transport and distribution of (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can exert its protective effects against protein misfolding and aggregation. These localization patterns are crucial for understanding the compound’s mode of action and optimizing its therapeutic applications.
特性
IUPAC Name |
(3S)-3-amino-4-(4-methoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFFGGKZIKRIFE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722874 | |
| Record name | (3S)-3-Amino-4-(4-methoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878011-67-7 | |
| Record name | (3S)-3-Amino-4-(4-methoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


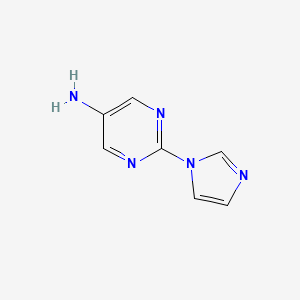
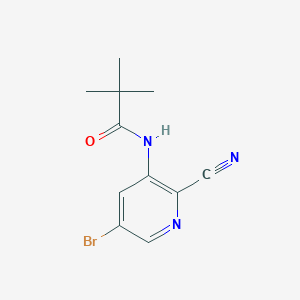
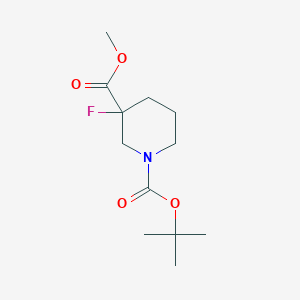
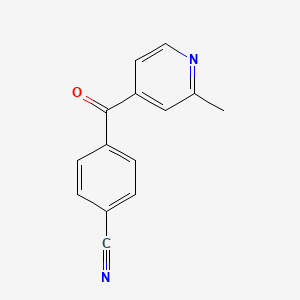

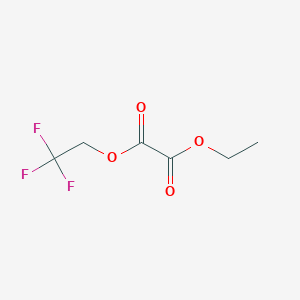
![2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one](/img/structure/B1441292.png)
